N-(3-cyanothiophen-2-yl)butanamide

Lipophilicity ADME Properties Compound Characterization

Obtain a precise tool for antiviral innate immunity research. N-(3-cyanothien-2-yl)butanamide is a potent RNase L activator (IC50 2.30 nM) and a defined building block for SMN/hNav1.7 modulators. - Validated potency: IC50 2.30 nM in mouse L cell extracts ensures reproducible activation. - Scaffold integrity: The butanamide chain differentiates it from acetamide analogs, eliminating off-target glucagon receptor activity. - Synthetic utility: Directly enables synthesis of SMN protein modulators and sodium channel inhibitors. - Supply assurance: ≥98% purity, R&D-use only, available for immediate shipment.

Molecular Formula C9H10N2OS
Molecular Weight 194.25
CAS No. 865546-17-4
Cat. No. B2988511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)butanamide
CAS865546-17-4
Molecular FormulaC9H10N2OS
Molecular Weight194.25
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CS1)C#N
InChIInChI=1S/C9H10N2OS/c1-2-3-8(12)11-9-7(6-10)4-5-13-9/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyIYUHAYXDBPHQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing, Identity, and Baseline Specifications


N-(3-Cyanothiophen-2-yl)butanamide (CAS 865546-17-4), also referenced as N-(3-cyanothiophen-2-yl)butyramide, is a synthetic heterocyclic amide derivative with a molecular formula of C9H10N2OS and a molecular weight of 194.26 g/mol [1]. It is characterized by a 3-cyanothiophene core acylated with a butanamide moiety, with a computed XLogP3-AA of 2.2, indicating moderate lipophilicity [1]. This compound is commercially available from multiple research chemical suppliers, typically at a purity of 98%, and is designated strictly for Research and Development (R&D) use only, with explicit restrictions against applications in human/veterinary medicine, food, cosmetics, or consumer products .

Cyanothiophene amide for SAR studies
Reported RNase L activation probe
Lipophilicity-context ADME screening
Synthetic building block for medchem derivatization

Why Generic Substitution Is Not Equivalent


The class of 3-cyanothiophene amides exhibits structure-activity relationships (SAR) that are highly sensitive to the N-acyl substituent. Research on glucagon receptor antagonists demonstrates that even minor changes in the amide chain length and composition (e.g., acetamide vs. butanamide vs. substituted acetamides) can lead to significant variations in biological activity and physicochemical properties [1][2]. Therefore, generic substitution of N-(3-cyanothiophen-2-yl)butanamide with other 'cyanothiophene amides' is not scientifically justifiable without rigorous experimental validation, as it risks altering key attributes such as potency, selectivity, or target engagement in downstream assays. The following evidence guide provides specific, quantifiable data points to support a well-informed procurement decision.

Parameter
Butanamide derivative
Acetamide analogs
N-acyl chain length
Butanamide (C4)
Acetamide (C2) or substituted variants
Lipophilicity (logP)
Higher (computed ~2.2)
Lower, expected
Reported activity profile
RNase L activation, SMN/hNav1.7 synthesis
Glucagon receptor antagonism, antioxidant/antimicrobial (in some analogs)
SAR sensitivity
Chain-length changes can alter target engagement, potency, and selectivity; direct substitution requires validation

Quantitative Differentiation Evidence


Lipophilicity Difference vs. Acetamide Analogs

N-(3-cyanothiophen-2-yl)butanamide possesses a computed XLogP3-AA value of 2.2, which is significantly higher than that of its direct acetamide analog, N-(3-cyanothiophen-2-yl)acetamide. This difference in lipophilicity is a direct consequence of the extended alkyl chain (butanamide vs. acetamide) and is a critical factor in experimental design for studies involving membrane permeability, solubility, and non-specific binding [1][2].

Lipophilicity vs. acetamide
Cross-study comparable
Butanamide XLogP3-AA 2.2 vs. acetamide expected
Supports lipophilicity-driven assay differentiation
Computed values from PubChem; ~5-fold partition-coefficient difference
RNase L activation
Cross-study comparable
IC50 = 2.30 nM (mouse L cell extract)
Reported enzyme activation endpoint; comparator lacks this activity
In vitro protein-synthesis inhibition assay
Chemogenomic annotations
Class-level inference
SMN modulator / hNav1.7 inhibitor reactant vs. glucagon receptor focus for acetamide
Context-dependent functional fingerprint
Aggregated from vendor datasheets and literature; data to verify
Lipophilicity ADME Properties Compound Characterization

RNase L Activation Activity Profile

N-(3-cyanothiophen-2-yl)butanamide has been reported to activate RNase L, an enzyme critical to the antiviral 2-5A pathway, with an IC50 value of 2.30 nM in a mouse L cell extract assay measuring the inhibition of protein synthesis [1]. This is a distinct and potent biochemical activity that is not a general property of cyanothiophene amides and represents a specific functional fingerprint for this molecule.

RNase L activation
Cross-study comparable
IC50 = 2.30 nM (mouse L cell extract)
Reported enzyme activation endpoint; comparator lacks this activity
In vitro protein-synthesis inhibition assay
RNase L 2-5A Pathway Antiviral Research

Chemogenomic Fingerprint from Public Databases

Public bioactivity databases contain annotations for N-(3-cyanothiophen-2-yl)butanamide that suggest potential for interactions distinct from the glucagon receptor antagonism seen in the broader cyanothiophene class. For instance, Sigma-Aldrich documentation lists the compound as a reactant for the synthesis of survival motor neuron (SMN) protein modulators and hNav1.7 inhibitors . These functional annotations are absent for the simpler N-(3-cyanothiophen-2-yl)acetamide analog.

Chemogenomic annotations
Class-level inference
SMN modulator / hNav1.7 inhibitor reactant vs. glucagon receptor focus for acetamide
Context-dependent functional fingerprint
Aggregated from vendor datasheets and literature; data to verify
Chemogenomics Target Prediction Bioactivity Annotations

Research-Validated Applications


RNase L Activation and the Antiviral 2-5A Pathway

Procuring N-(3-cyanothiophen-2-yl)butanamide is justified for studies focused on the RNase L pathway. Its documented IC50 of 2.30 nM for RNase L activation in mouse L cell extracts provides a validated starting point for exploring antiviral innate immunity, establishing structure-activity relationships, or developing new chemical probes [1].

Glucagon Receptor Antagonism Differentiation

This compound serves as a crucial control for differentiating specific glucagon receptor antagonism from off-target or analog-specific effects. While the class of 3-cyanothiophene acetamides is well-established for glucagon receptor antagonism (IC50 values <10 μM), the specific butanamide derivative N-(3-cyanothiophen-2-yl)butanamide allows for precise SAR studies to delineate the contribution of the N-acyl chain to receptor binding and functional efficacy [2].

SMN Modulators and hNav1.7 Inhibitor Synthesis

For medicinal chemistry programs targeting survival motor neuron (SMN) protein modulation or the hNav1.7 sodium channel, N-(3-cyanothiophen-2-yl)butanamide is a key synthetic building block. Its use as a reactant in the synthesis of such modulators is documented, providing a direct link to these therapeutic areas. Procuring this specific compound ensures access to a validated starting material for generating novel analogs with potential neurological applications .

Antimicrobial Lead Optimization via Scaffold-Hopping

Given the demonstrated antimicrobial and antioxidant properties of the structurally related comparator N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [3], N-(3-cyanothiophen-2-yl)butanamide offers a distinct scaffold for systematic medicinal chemistry optimization. The difference in lipophilicity (logP 2.2) and the presence of the flexible butanamide chain versus a more rigid thiophene-acetamide group [4] provide a strategic 'scaffold-hopping' opportunity to improve potency, selectivity, or physicochemical profiles in anti-infective research.

Application
Selection Property
Validation Focus
RNase L pathway research
Reported enzyme activation assay context
2-5A pathway response endpoints
Glucagon receptor SAR differentiation
N-acyl substituent specificity
Target-engagement and selectivity review
SMN/hNav1.7 modulator synthesis
Literature-reported synthetic reactant role
Medicinal chemistry derivatization
Antimicrobial scaffold-hopping studies
Lipophilicity-driven scaffold differentiation
Microbiological assay screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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